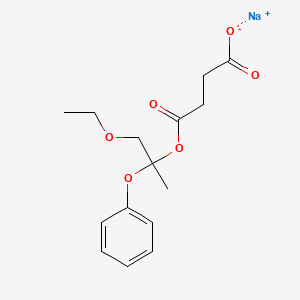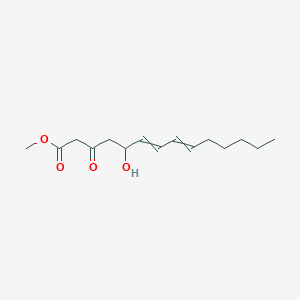![molecular formula C10H18 B14502468 2,2,3,3-Tetramethylbicyclo[2.2.0]hexane CAS No. 64141-43-1](/img/structure/B14502468.png)
2,2,3,3-Tetramethylbicyclo[2.2.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetramethylbicyclo[2.2.0]hexane is a bicyclic hydrocarbon with a unique structure characterized by two fused cyclobutane rings. This compound is notable for its high degree of strain due to the presence of four-membered rings, which makes it an interesting subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetramethylbicyclo[2.2.0]hexane typically involves the [2+2] cycloaddition reaction. One common method starts with the reaction of dimethyl acetylenedicarboxylate with (E)-1,4-dichlorobut-2-ene, followed by a series of steps to form the desired bicyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. This often includes optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3-Tetramethylbicyclo[2.2.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of alkanes or other reduced derivatives.
Substitution: Halogenation and other substitution reactions are possible, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are frequently used.
Substitution: Halogenation can be achieved using chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alkanes.
Scientific Research Applications
2,2,3,3-Tetramethylbicyclo[2.2.0]hexane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the effects of ring strain and the reactivity of bicyclic systems.
Biology and Medicine: While specific biological applications are limited, its derivatives may be explored for potential pharmaceutical uses.
Mechanism of Action
The mechanism by which 2,2,3,3-Tetramethylbicyclo[2.2.0]hexane exerts its effects is primarily related to its high ring strain and reactivity. The molecular targets and pathways involved are often studied to understand the compound’s behavior in various chemical reactions .
Comparison with Similar Compounds
- 2,2,3,3-Tetramethylbicyclo[2.2.1]heptane
- 8,8-Diethylbicyclo[3.2.1]octane
- 3-Isopropylbicyclo[3.2.0]heptane
Comparison: 2,2,3,3-Tetramethylbicyclo[2.2.0]hexane is unique due to its high degree of ring strain and the presence of two fused cyclobutane rings. This distinguishes it from other similar compounds, which may have different ring sizes and degrees of strain .
Properties
CAS No. |
64141-43-1 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
2,2,3,3-tetramethylbicyclo[2.2.0]hexane |
InChI |
InChI=1S/C10H18/c1-9(2)7-5-6-8(7)10(9,3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
KRCXIMSZULVSRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC2C1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Methylsulfanyl)-1,3-diphenyl-1H-pyrimido[5,4-e][1,3,4]thiadiazine](/img/structure/B14502392.png)


![N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide](/img/structure/B14502419.png)

![1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene](/img/structure/B14502423.png)

![6-Decyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14502435.png)


![2-{[(Prop-2-yn-1-yl)amino]methyl}phenol](/img/structure/B14502464.png)

![Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane](/img/structure/B14502470.png)

